molecular formula C14H13Cl B14640420 2-Benzyl-4-chloro-1-methylbenzene CAS No. 55676-84-1

2-Benzyl-4-chloro-1-methylbenzene

Cat. No.: B14640420
CAS No.: 55676-84-1
M. Wt: 216.70 g/mol
InChI Key: DEZUVEBPTFTMHW-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a benzyl group, a chlorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chloro-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-chlorotoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves the direct chlorination of toluene followed by a Friedel-Crafts alkylation. The chlorination step introduces the chlorine atom at the desired position on the benzene ring, and the subsequent alkylation step attaches the benzyl group.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction Reactions: The benzyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 2-methyl-4-chlorotoluene.

Scientific Research Applications

2-Benzyl-4-chloro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and benzyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorotoluene: Similar structure but lacks the benzyl group.

    Benzyl Chloride: Contains a benzyl group but lacks the chlorine and methyl groups on the benzene ring.

    2-Chlorotoluene: Similar structure but with the chlorine atom in a different position.

Uniqueness

2-Benzyl-4-chloro-1-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile compound for various chemical transformations.

Properties

CAS No.

55676-84-1

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

2-benzyl-4-chloro-1-methylbenzene

InChI

InChI=1S/C14H13Cl/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

InChI Key

DEZUVEBPTFTMHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

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